Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate
Description
Overview of Benzoate (B1203000) Derivatives in Organic Synthesis and Medicinal Chemistry Research
Benzoate derivatives are a cornerstone of modern organic chemistry, valued for their stability and versatile reactivity. organic-chemistry.orgresearchgate.net The ester functional group can serve as a protecting group for alcohols or as a precursor to other functionalities through reactions like hydrolysis, amidation, or reduction. youtube.com In medicinal chemistry, the benzoate scaffold is a common feature in numerous therapeutic agents, where the aromatic ring and its substituents can engage in crucial binding interactions with biological targets. The ability to systematically modify the substitution pattern on the benzene (B151609) ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The introduction of halogen atoms onto aromatic structures has been a fundamental strategy in chemical synthesis for over a century. The synthesis of chlorinated organic compounds dates back to the 19th century, with their utility expanding dramatically throughout the 20th century. nih.gov Halogenated benzoates, specifically, have been investigated for a wide range of purposes. Early studies explored their fundamental chemical reactivity, such as the chlorination of sodium benzoate. rsc.org
In more recent history, their role has diversified significantly. In environmental science, halogenated benzoates are studied as metabolites of more complex halogenated compounds and their biodegradation pathways are of considerable interest. dss.go.tharizona.edunih.gov In agrochemistry and pharmacology, fluoro- and chloro-substituted benzoic acid derivatives are recognized as important precursors for a variety of products. researchgate.net The presence of halogens can profoundly influence a molecule's biological activity. For instance, the addition of a halogenated benzoyl group to the natural product altholactone (B132534) was shown to enhance its anti-fungal properties. nih.gov This enhancement is often attributed to the unique electronic properties of halogens, which can alter a molecule's binding affinity to protein targets through mechanisms like halogen bonding. acs.org
While specific research literature on Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate is not abundant, its significance can be inferred from the established importance of its structural analogs. Polysubstituted aromatic compounds with similar substitution patterns are frequently synthesized as intermediates for high-value products. For example, the structurally related Isopropyl 3-chloro-4-methylbenzoate is considered a useful intermediate for functional polymer materials and for the synthesis of agrochemicals and pharmaceuticals. google.com The combination of multiple halogens and an alkoxy group on a benzoate frame is a common strategy in the design of bioactive molecules and advanced materials. Therefore, this compound is significant as a potential building block, embodying a specific combination of substituents that could be leveraged for the synthesis of novel compounds with tailored properties.
| Compound Name | CAS Number | Molecular Formula | Key Structural Similarities/Differences |
|---|---|---|---|
| This compound | Not available | C11H12ClFO3 | Target compound of this article. |
| Methyl 3-chloro-5-fluoro-4-hydroxybenzoate | 369-15-3 | C8H6ClFO3 | Features a hydroxy group instead of an isopropoxy group. achemblock.com |
| Methyl 3-bromo-5-chloro-4-isopropoxybenzoate | 2819278-59-4 | C11H12BrClO3 | Contains a bromo substituent instead of a fluoro substituent. bldpharm.com |
| Isopropyl 3-chloro-4-methylbenzoate | Not available | C11H13ClO2 | Features a methyl group and an isopropyl ester, lacking the fluoro and ether linkage of the target. google.com |
| Methyl 3-chloro-4-isopropoxy-5-(trifluoromethyl)benzoate | 2918844-92-3 | C12H12ClF3O3 | Contains a trifluoromethyl group instead of a fluoro atom. chemicalbook.com |
Rationale for Academic Investigation of this compound
The academic investigation into a molecule like this compound is driven by its unique combination of structural features, which suggests potential utility in various research applications. Understanding its synthesis, properties, and reactivity could provide valuable insights for chemists working in discovery and development.
Aromatic Ring: The central benzene ring provides a rigid, planar scaffold, which is a common feature in molecules designed to interact with the flat surfaces of aromatic amino acid residues in protein binding pockets.
Halogen Substituents (Chloro and Fluoro): The presence of two different halogens offers distinct advantages. Fluorine is often incorporated to block metabolic oxidation at that position and can increase binding affinity. Chlorine is larger and more polarizable, capable of participating in halogen bonding and other dipole interactions, which can also enhance binding to biological targets. tandfonline.com The placement of these groups alters the electron density of the aromatic ring, influencing its reactivity in further synthetic transformations.
Isopropoxy Group: This alkoxy group adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule. The ether linkage is generally stable under many reaction conditions. In a medicinal chemistry context, this group could occupy a hydrophobic pocket within a target protein.
Methyl Ester Group: This functional group is a versatile synthetic handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which is a common functional group in drugs and other functional molecules. Alternatively, it can be converted into amides or other derivatives, allowing for the straightforward generation of a library of related compounds for structure-activity relationship studies.
| Structural Feature | Potential Influence on Properties | Potential Research Application |
|---|---|---|
| Benzoate Core | Provides a stable, rigid scaffold. | Foundation for building block synthesis in medicinal chemistry and materials science. |
| Chloro & Fluoro Substituents | Modulates electronic properties, lipophilicity, and metabolic stability. Can participate in halogen bonding. acs.org | Tuning binding affinity for biological targets; creating precursors for agrochemicals and pharmaceuticals. researchgate.net |
| Isopropoxy Group | Increases steric bulk and lipophilicity. | Probing hydrophobic binding pockets in enzymes and receptors. |
| Methyl Ester | Acts as a versatile synthetic handle for further chemical modification. youtube.com | Facilitates the synthesis of compound libraries (e.g., amides, carboxylic acids) for screening. |
A review of the scientific literature indicates a significant gap in the knowledge specifically concerning this compound. There is a lack of published, peer-reviewed studies detailing its synthesis, spectroscopic characterization, physical properties, and specific applications. While synthetic routes can be proposed based on standard organic chemistry principles and the preparation of analogous compounds, dedicated research on this particular molecule has not been widely disseminated.
This knowledge gap presents a clear opportunity for future research. The potential utility of this compound, inferred from its structural features and the applications of its near analogs, provides a strong justification for further investigation. Future work could focus on developing an efficient synthesis, fully characterizing the compound, and exploring its utility as an intermediate in the synthesis of novel bioactive molecules or functional materials. Such studies would fill the current void in the literature and could potentially unlock new applications for this uniquely substituted benzoate derivative.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-fluoro-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCLZTZUFPBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
Retrosynthetic Analysis and Key Precursors for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This approach allows for the identification of logical bond disconnections and key intermediates, thereby outlining a potential forward synthetic plan.
For this compound, the most logical retrosynthetic disconnections involve the functional groups that are most easily formed: the ester and the ether linkages.
Ester Disconnection (C-O Bond): The most straightforward disconnection is at the ester functional group. This breaks the molecule into 3-chloro-5-fluoro-4-isopropoxybenzoic acid and methanol (B129727). This is a common strategy as numerous methods exist for the formation of esters from carboxylic acids and alcohols.
Ether Disconnection (C-O Bond): Another key strategic disconnection is at the isopropoxy ether linkage. This approach cleaves the bond between the aromatic ring and the isopropoxy group, leading to two potential precursor pairs:
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate and an isopropyl electrophile (e.g., 2-bromopropane (B125204) or isopropyl tosylate). This is often the preferred route as it utilizes the well-established Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
An aryl halide and an isopropoxide salt. This is generally less favored for this specific substitution pattern.
These disconnections suggest that a logical forward synthesis would involve preparing a core substituted phenolic or benzoic acid precursor, followed by etherification and esterification steps, or vice versa. The halogen substituents (chloro and fluoro) are typically incorporated in the initial starting material as they are difficult to introduce selectively at a late stage in the synthesis.
The success of the synthetic routes identified through retrosynthesis depends on the availability of key precursors. The primary intermediates for the synthesis of this compound are the corresponding 4-hydroxy derivatives.
3-chloro-5-fluoro-4-hydroxybenzoic acid: This compound serves as a crucial starting material. nih.gov Its synthesis requires the regioselective introduction of chloro and fluoro groups onto a benzoic acid framework, a process that can be complex.
Methyl 3-chloro-5-fluoro-4-hydroxybenzoate: This phenolic ester is the direct precursor for the etherification step. It can be synthesized from 3-chloro-5-fluoro-4-hydroxybenzoic acid via esterification. achemblock.com The esterification of the carboxylic acid is often performed prior to the etherification of the phenol (B47542) to avoid competing reactions at the acidic proton of the carboxyl group during the base-mediated ether synthesis.
The synthesis of these precursors often begins with more fundamental, commercially available halogenated aromatics, with the functional groups being introduced and manipulated through a sequence of reactions such as nitration, reduction, diazotization, and hydrolysis. researchgate.net
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, the most common synthetic pathway involves two key transformations: the formation of the isopropoxy ether and the esterification of the carboxylic acid. The order of these steps can be varied.
A common route involves:
Esterification: The precursor, 3-chloro-5-fluoro-4-hydroxybenzoic acid, is first converted to its methyl ester, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate.
Etherification: The resulting phenolic ester is then reacted with an isopropylating agent (e.g., 2-bromopropane) in the presence of a base to form the final product. This is a classic example of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
The formation of the methyl benzoate (B1203000) ester is a critical step that can be achieved through several methods. The choice of method often depends on the scale of the reaction, the sensitivity of the starting materials, and desired yield.
Acid-catalyzed esterification, also known as Fischer esterification, is a widely used method for producing esters from carboxylic acids and alcohols. researchgate.net The reaction involves refluxing the carboxylic acid (e.g., 3-chloro-5-fluoro-4-hydroxybenzoic acid) in an excess of the alcohol (methanol), which also serves as the solvent, with a catalytic amount of a strong acid.
Commonly used acid catalysts include:
Sulfuric acid (H₂SO₄)
p-Toluenesulfonic acid (p-TsOH)
Solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) dergipark.org.tr
The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed. Using a large excess of the alcohol reactant can also shift the equilibrium to favor ester formation. researchgate.net Studies on the esterification of benzoic acid have shown that reaction temperature and catalyst choice significantly affect the conversion rate. dergipark.org.trresearchgate.net For instance, using deep eutectic solvents (DES) as catalysts has shown high conversions of benzoic acid at temperatures around 75°C. dergipark.org.tr
| Catalyst | Temperature (°C) | Benzoic Acid Conversion (%) | Reference |
|---|---|---|---|
| Deep Eutectic Solvent (DES) | 75 | 88.4 | dergipark.org.tr |
| Ionic Liquid | 65 | 19.6 | dergipark.org.tr |
| Amberlyst 15 (Ion Exchange Resin) | 75 | ~8 | dergipark.org.tr |
| p-Toluenesulfonic acid | - | up to 92 | researchgate.net |
While acid-catalyzed esterification is common, other methods can be employed, particularly if the starting material is sensitive to strong acids.
One major alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. google.com
Acyl Chloride Formation: The carboxylic acid (3-chloro-5-fluoro-4-isopropoxybenzoic acid) is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.
Esterification: The highly reactive acyl chloride is then reacted with methanol. This reaction is typically rapid and proceeds to completion at or below room temperature. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct.
Halogenation Strategies (Chlorination, Fluorination) in Aromatic Systems
The introduction of halogen atoms onto an aromatic ring is a fundamental process in organic synthesis. For a polysubstituted benzene (B151609) derivative like this compound, the sequence and method of halogenation are dictated by the directing effects of the substituents already present and the need for high regioselectivity.
Regioselective halogenation is the controlled introduction of a halogen atom to a specific position on a molecule. In aromatic systems, this is governed by the electronic properties of the substituents on the ring. For the synthesis of the target molecule, achieving the 3-chloro-5-fluoro pattern requires careful strategic planning.
Chlorination of activated aromatic rings is typically an electrophilic aromatic substitution reaction. However, to ensure specific placement, modern methods often employ catalysts or specialized reagents. The use of N-halosuccinimides (NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) has been shown to enable mild and highly regioselective halogenation of a wide range of arenes and heterocycles. organic-chemistry.orgresearchgate.net HFIP's unique properties, such as strong hydrogen-bond donation and low nucleophilicity, can enhance the reactivity of the halogenating agent and control the reaction's outcome. organic-chemistry.org In some cases, palladium-catalyzed C-H activation, guided by an existing functional group on the molecule, has emerged as a powerful tool for the direct and regioselective installation of halogens. nih.govresearchgate.net
The table below illustrates examples of reagents used for regioselective halogenation on aromatic compounds.
| Halogenating Reagent | Substrate Type | Typical Conditions | Selectivity |
| N-Chlorosuccinimide (NCS) | Electron-rich arenes | Hexafluoroisopropanol (HFIP) | High regioselectivity organic-chemistry.org |
| N-Bromosuccinimide (NBS) | 1,4-Benzodiazepinones | Pd(OAc)₂ catalyst | Ortho-selective on phenyl side chain nih.gov |
| N-Iodosuccinimide (NIS) | Arenes & Heterocycles | HFIP | High regioselectivity organic-chemistry.org |
Direct electrophilic fluorination of aromatic rings is often difficult to control due to the high reactivity of fluorinating agents. Therefore, nucleophilic aromatic substitution (SNAr) is a more common and controllable strategy for introducing fluorine atoms onto an activated aromatic ring. nih.gov This process involves the replacement of a good leaving group, such as a chlorine atom or a nitro group, by a fluoride (B91410) ion. google.com
For the SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the context of synthesizing this compound, a plausible precursor could be a dichlorinated or chloro-nitro-substituted benzoate derivative. This precursor would then be treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. google.com This halogen exchange process, sometimes referred to as the Halex process, allows for the precise replacement of a chloro group with a fluoro group. The reaction is widely used in industrial synthesis for the preparation of fluoroaromatic compounds. google.comnih.gov
Etherification (Isopropoxylation) Approaches and Regioselectivity
The formation of the isopropoxy ether linkage on the aromatic ring is a critical step. The primary method for this transformation is the Williamson ether synthesis, though various catalytic approaches have been developed to improve its efficiency and scope.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. lumenlearning.commasterorganicchemistry.com In the synthesis of this compound, the precursor would be a halogenated methyl 4-hydroxybenzoate (B8730719) derivative.
The key steps are:
Deprotonation: The phenolic hydroxyl group of the halogenated precursor is deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion.
Nucleophilic Attack: The resulting phenoxide ion attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).
The presence of electron-withdrawing halogen substituents (Cl, F) on the phenol increases its acidity, facilitating the deprotonation step. However, these groups also decrease the nucleophilicity of the resulting phenoxide, which can slow the rate of the SN2 reaction. francis-press.com Furthermore, because a secondary alkyl halide (isopropyl halide) is used, the competing E2 elimination reaction can be a significant side reaction. Careful selection of reaction conditions (temperature, solvent, and base) is crucial to maximize the yield of the desired ether product. wikipedia.org
To overcome the limitations of the classical Williamson ether synthesis, particularly with challenging substrates like halogenated phenols or when using secondary alkyl halides, various catalytic systems have been developed.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (e.g., PEG400), can significantly enhance the rate of etherification. tandfonline.com These catalysts facilitate the transfer of the phenoxide ion from a solid or aqueous phase to the organic phase containing the alkyl halide, allowing the reaction to proceed under milder, often solvent-free, conditions with improved yields. tandfonline.com
Copper-Catalyzed Etherification: Copper-based catalysts, often used in Ullmann-type couplings, are effective for the O-arylation of phenols. acs.org These methods can tolerate a wide variety of functional groups and are particularly useful for synthesizing sterically hindered diaryl ethers, and can be adapted for alkyl aryl ethers. acs.org
Palladium-Catalyzed Etherification: Palladium complexes have also been employed to catalyze the formation of aryl ethers. frontiersin.org These reactions can proceed under mild conditions and exhibit good functional group tolerance and high regioselectivity. frontiersin.org
The following table summarizes various catalytic approaches to etherification.
| Catalyst System | Reactants | Conditions | Advantages |
| PEG400 (PTC) | Phenols, Alkyl halides | Solvent-free, Base (e.g., KOH) | Excellent yields, Green conditions tandfonline.com |
| CuI / Picolinic Acid | Phenols, Aryl iodides/bromides | DMSO, K₃PO₄, Mild temperature | Tolerates diverse functional groups, Good for hindered ethers acs.org |
| PdCl₂(dppf) | Phenols, Vinyl ethylene (B1197577) carbonate | Mild temperature | High yields, Complete regioselectivity frontiersin.org |
| Sulfated Metal Oxides | Phenols, Alcohols | Elevated temperature and pressure | High conversion, Selective to O-alkylation over C-alkylation google.com |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Applying green chemistry principles to the synthesis of fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org
For the synthesis of this compound, several strategies can be employed to create a more sustainable process:
Catalytic Reagents: The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. In halogenation, developing catalytic C-H activation methods reduces the need for pre-functionalized starting materials. nih.gov For etherification, employing phase-transfer or transition-metal catalysts enhances reaction efficiency, reduces waste, and allows for milder conditions compared to classical methods requiring a large excess of base or harsh conditions. tandfonline.comnih.gov
Safer Solvents and Conditions: Traditional organic syntheses often use volatile and toxic solvents. Green approaches favor the use of safer alternatives like water, or conducting reactions under solvent-free conditions. rsc.org The use of PEG400 as a phase-transfer catalyst for etherification can enable solvent-free reactions, significantly reducing the environmental footprint. tandfonline.com
Biocatalysis: The use of enzymes as catalysts offers a highly sustainable alternative. FAD-dependent halogenase enzymes, for example, can catalyze the regioselective halogenation of aromatic compounds under mild aqueous conditions, using only a halide salt and an oxidant. nih.gov This approach avoids the harsh reagents and conditions associated with traditional chemical halogenation.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.
Development of Catalyst Systems for Environmentally Benign Synthesis
The development of efficient and environmentally friendly catalyst systems is a cornerstone of green chemistry. For the synthesis of compounds like this compound, particularly in the esterification and etherification steps, the choice of catalyst is crucial to minimize waste, energy consumption, and the use of hazardous materials.
Traditional synthesis methods for esters often rely on strong mineral acids like sulfuric acid, which can lead to corrosive reaction conditions and the generation of acidic waste. Modern approaches focus on heterogeneous catalysts that can be easily recovered and reused. For instance, supported iron oxide nanoparticles have been demonstrated as effective catalysts for the esterification of various aromatic and aliphatic carboxylic acids. nih.gov These catalysts offer the advantage of being magnetically separable, simplifying the purification process.
Another area of development is the use of solid acid catalysts. Materials such as sulfated zirconia, certain zeolites, and ion-exchange resins are being explored as alternatives to liquid acids. researchgate.net These solid acids are non-corrosive, reusable, and can be tailored to provide specific catalytic activity and selectivity. For the synthesis of substituted benzoates, a macroporous polymeric acid catalyst has been shown to be effective for direct esterification without the need for water removal. organic-chemistry.org
In the context of the potential isopropylation of Methyl 3-chloro-5-fluoro-4-hydroxybenzoate, base-catalyzed etherification (Williamson ether synthesis) is a common method. The development of more environmentally benign catalytic systems for such reactions could involve the use of phase-transfer catalysts, which can enhance reaction rates and allow for the use of less hazardous solvent systems.
Recent advancements also include the use of organocatalysts. For example, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to efficiently promote the acylation of alcohols under solvent-free conditions. organic-chemistry.org While this is for acylation rather than alkylation, it highlights the trend towards using small organic molecules as catalysts to avoid the use of heavy metals.
The following table summarizes various catalyst systems that could be adapted for the environmentally benign synthesis of this compound or its precursors.
| Catalyst System | Reaction Type | Advantages |
| Supported Iron Oxide Nanoparticles | Esterification | Reusable, easily separable, mild reaction conditions. nih.gov |
| Macroporous Polymeric Acid | Esterification | High yield, no water removal needed, reusable. organic-chemistry.org |
| Graphene Oxide | Esterification | Efficient, reusable, compatible with a wide range of substrates. organic-chemistry.org |
| Dodecylbenzene (B1670861) Sulfonic Acid (DBSA) | Esterification | Surfactant-catalyst, allows for solvent-free conditions at room temperature. |
Solvent Selection and Solvent-Free Methodologies in Organic Synthesis
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry principles encourage the use of safer solvents or, ideally, the elimination of solvents altogether. uniroma1.it
For the synthesis of specialty chemicals like this compound, a variety of greener solvent alternatives can be considered. Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org While the solubility of organic reactants in water can be a challenge, the use of surfactant-type catalysts can facilitate reactions in aqueous media. organic-chemistry.org Other green solvents include supercritical fluids like CO2, ionic liquids, and bio-derived solvents such as ethanol (B145695) and ethyl acetate. uwf.eduunibo.it
Solvent-free, or solid-state, reactions represent a significant advancement in environmentally benign synthesis. These reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by using microwave irradiation to promote the reaction. nih.govrsc.org Mechanically induced solvent-free esterification has been achieved at room temperature using high-speed ball-milling, offering a significant reduction in energy consumption and eliminating the need for solvents. nih.gov
The use of Lewis acids supported on a solid phase, such as zinc chloride on silica (B1680970) gel, has been shown to be effective for solvent-free esterification reactions, which can be further accelerated by microwave irradiation. researchgate.net This approach not only eliminates the need for a solvent but also simplifies product purification.
Surfactant-combined catalysts like dodecylbenzene sulfonic acid (DBSA) have been successfully employed for solvent-free esterifications at room temperature. These catalysts also act as a medium for the reaction, and the water produced during the reaction can be auto-isolated, driving the equilibrium towards the product.
The table below outlines different approaches to solvent selection and solvent-free methodologies applicable to the synthesis of esters and ethers.
| Methodology | Description | Advantages |
| Green Solvents | ||
| Water | Use of water as the reaction medium. rsc.org | Non-toxic, non-flammable, abundant. |
| PEG-400 | Polyethylene glycol as a recyclable solvent. eurjchem.com | Biodegradable, low toxicity, allows for catalyst recycling. |
| Solvent-Free | ||
| High-Speed Ball-Milling | Mechanical grinding of reactants. nih.gov | Room temperature, rapid reaction times, no solvent waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to drive reactions. rsc.org | Rapid heating, increased reaction rates, often solvent-free. |
| Solid-Phase Catalysis | Reactants and a solid catalyst are mixed without solvent. researchgate.net | Easy product isolation, catalyst reusability, reduced waste. |
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides the foundational data for the structural assignment of Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature two doublets, corresponding to the two aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent. The isopropoxy group will exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The methyl ester group will present as a sharp singlet. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.
The ¹³C NMR spectrum , typically recorded with proton decoupling, will display a single peak for each unique carbon atom. The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), the carbons of the isopropoxy group, and the methyl carbon of the ester. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons attached to electronegative atoms like oxygen, chlorine, and fluorine will be shifted downfield.
The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated organic compounds. For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides direct evidence for the presence of fluorine and its electronic environment.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.8 | d | Aromatic H |
| ¹H | ~7.6 | d | Aromatic H |
| ¹H | ~4.7 | sept | -OCH(CH₃)₂ |
| ¹H | ~3.9 | s | -COOCH₃ |
| ¹H | ~1.4 | d | -OCH(CH₃)₂ |
| ¹³C | ~165 | s | C=O |
| ¹³C | ~155-120 | m | Aromatic C |
| ¹³C | ~72 | s | -OCH(CH₃)₂ |
| ¹³C | ~52 | s | -COOCH₃ |
| ¹³C | ~22 | s | -OCH(CH₃)₂ |
| ¹⁹F | ~ -120 to -140 | s | Ar-F |
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, which is crucial for an unambiguous structural assignment.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the septet of the isopropoxy methine proton and the doublet of the isopropoxy methyl protons, confirming their connectivity. The two aromatic protons may also show a weak correlation depending on the magnitude of their coupling constant.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals, the isopropoxy methine proton to its carbon, the isopropoxy methyl protons to their carbon, and the methyl ester protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for connecting different structural fragments. Key HMBC correlations would be expected between:
The aromatic protons and the quaternary aromatic carbons.
The methyl ester protons and the carbonyl carbon.
The isopropoxy methine proton and the aromatic carbon to which the isopropoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, providing through-space correlations. A NOESY spectrum could show a cross-peak between the isopropoxy methine proton and one of the aromatic protons, helping to confirm the orientation of the isopropoxy group relative to the aromatic ring.
Mass Spectrometry (MS) Applications in Characterizing this compound
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₂ClFO₃), the experimentally determined exact mass should match the calculated theoretical mass within a very small tolerance (typically < 5 ppm), confirming the elemental composition.
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. A plausible fragmentation pathway for this compound would involve:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a prominent acylium ion.
Loss of the entire methyl ester group (•COOCH₃).
Cleavage of the isopropoxy group, either through the loss of a propyl radical or propene.
Characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for all chlorine-containing fragments, serving as a diagnostic tool.
Plausible Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Origin |
|---|---|---|
| 246 | [M]⁺• | Molecular Ion |
| 215 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 204 | [M - C₃H₆]⁺• | Loss of propene from isopropoxy group |
| 187 | [M - COOCH₃]⁺ | Loss of methyl ester group |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups.
The IR spectrum of this compound would be expected to show strong absorptions corresponding to:
C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹.
C-O stretching vibrations of the ester and ether linkages in the 1100-1300 cm⁻¹ region.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
C-H stretching vibrations of the aromatic, methyl, and isopropoxy groups around 2850-3100 cm⁻¹.
C-Cl and C-F stretching vibrations, which would appear in the fingerprint region.
The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For instance, the aromatic C=C stretching bands are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | Aromatic ring |
| C-H stretch (aliphatic) | 3000-2850 | Isopropoxy, Methyl ester |
| C=O stretch | 1740-1720 | Ester |
| C=C stretch (aromatic) | 1600-1450 | Aromatic ring |
| C-O stretch | 1300-1100 | Ester, Ether |
| C-F stretch | 1250-1000 | Aryl fluoride (B91410) |
| C-Cl stretch | 800-600 | Aryl chloride |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for the unambiguous determination of the solid-state structure of this compound, offering detailed insights into its molecular geometry, intermolecular interactions, and packing in the crystal lattice.
Principles and Application
The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal can be determined, yielding a detailed molecular structure.
For this compound, a successful X-ray crystallographic analysis would provide:
Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connectivity, verifying the substitution pattern on the benzene ring.
Precise Bond Lengths and Angles: This technique would yield highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-Cl, C-F) and bond angles within the molecule.
Conformational Analysis: The analysis would reveal the preferred conformation of the flexible isopropoxy and methyl ester groups in the solid state. This includes the torsion angles that define the orientation of these groups relative to the benzene ring.
Intermolecular Interactions: It would identify and characterize any intermolecular interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, which govern the packing of the molecules in the crystal.
Purity Assessment: A well-resolved crystal structure can serve as a definitive standard for purity. The presence of significant impurities would likely disrupt the crystal lattice, leading to poor quality diffraction data or the inability to form a suitable single crystal.
Anticipated Structural Features
Although specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds allows for educated predictions of its solid-state features. For instance, the benzene ring is expected to be planar. The substituents—chloro, fluoro, isopropoxy, and methyl benzoate (B1203000) groups—would be positioned around this ring. The orientation of the isopropoxy and methyl ester groups would be of particular interest, as rotation around the C-O single bonds can lead to different conformers.
Hypothetical Crystallographic Data Table
Should a single crystal X-ray diffraction study be performed on this compound, the resulting data would be presented in a format similar to the interactive table below. The values presented here are hypothetical and serve for illustrative purposes only, demonstrating the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
| R-factor (%) | 4.2 |
Conformational Insights and Purity
The solid-state conformation revealed by X-ray crystallography would provide a baseline for understanding the molecule's shape, which can influence its physical properties and biological activity. For example, the dihedral angle between the plane of the benzene ring and the plane of the ester group would be a key conformational parameter.
In terms of purity assessment, the sharpness of the diffraction spots and the ability to refine the crystallographic model to a low R-factor would provide strong evidence of high purity. Conversely, broadened diffraction peaks or difficulty in solving the structure could indicate the presence of impurities or polymorphism.
Computational Chemistry and Theoretical Investigations of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Theoretical studies on analogous halogenated and alkoxy-substituted benzene (B151609) derivatives are prevalent, employing a range of quantum chemical methods to explore their molecular properties. These studies provide a framework for how Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate could be investigated.
Density Functional Theory (DFT) Studies on Geometric Optimization and Energetics
For a molecule like this compound, Density Functional Theory (DFT) would be the method of choice for geometric optimization. This process involves finding the lowest energy arrangement of the atoms in space, providing crucial information about bond lengths, bond angles, and dihedral angles. Different functionals and basis sets would be benchmarked to ensure the accuracy of the calculations. The resulting optimized geometry would be the foundation for all further computational analysis. Energetic properties, such as the total energy and standard formation enthalpy, would also be calculated.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. For this compound, an MEP analysis would highlight the electron-rich and electron-deficient regions. The electronegative chlorine, fluorine, and oxygen atoms would be expected to create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO would provide insights into the chemical stability and reactivity of this compound. A smaller energy gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO) in chemical reactions.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, the vibrational frequencies (infrared and Raman spectra) could be calculated using DFT. The predicted spectra would aid in the assignment of experimental vibrational bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be computed to assist in the interpretation of experimental NMR data. UV-Vis absorption spectra could also be predicted using Time-Dependent DFT (TD-DFT) to understand the electronic transitions of the molecule.
Structure-Activity Relationship (SAR) Studies via Computational Approaches for Analogs
While no specific SAR studies exist for this compound, computational approaches could be invaluable in this area. By systematically modifying the functional groups on the benzene ring and calculating key molecular descriptors (such as electronic properties, steric factors, and lipophilicity), a quantitative structure-activity relationship (QSAR) model could be developed for a series of analogous compounds. This would be particularly useful if the compound or its derivatives are being investigated for specific biological or material applications, allowing for the rational design of new molecules with enhanced properties.
Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound
The reactivity of this compound in various chemical transformations could be investigated theoretically. For instance, the mechanisms of nucleophilic aromatic substitution at the positions occupied by the chloro and fluoro groups could be explored. Computational methods would allow for the mapping of the reaction pathways, the identification of transition states, and the calculation of activation energies. This would provide a detailed understanding of the factors controlling the regioselectivity and kinetics of such reactions, guiding synthetic efforts.
Reactivity and Reaction Mechanisms of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Moiety
The ester functional group is a primary site of reactivity in Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, susceptible to both hydrolysis and transesterification reactions. These transformations involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Kinetic and Mechanistic Studies of Ester Hydrolysis
The hydrolysis of benzoate esters can be catalyzed by either acid or base. Under basic conditions, the reaction typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. researchgate.net This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) leaving group, yielding a carboxylate salt which is protonated upon workup to give the corresponding carboxylic acid, 3-chloro-5-fluoro-4-isopropoxybenzoic acid.
Acid-catalyzed hydrolysis also proceeds through a multistep mechanism, beginning with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. wikipedia.org
Aromatic Substitution Reactions on the Halogenated Benzoate Ring
The benzene (B151609) ring of this compound is substituted with groups that influence its susceptibility to both nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule due to the presence of strong electron-withdrawing groups (the ester, chloro, and fluoro substituents) which can stabilize the negative charge of the intermediate Meisenheimer complex. nsf.govnih.gov In an SNAr reaction, a potent nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate. The departure of the leaving group then restores the aromaticity of the ring.
For this compound, both the chloro and fluoro atoms are potential leaving groups. In many SNAr reactions, fluoride (B91410) is a surprisingly effective leaving group, often more so than other halogens. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the ring towards nucleophilic attack, this effect being more significant for the rate-determining step than the stability of the leaving fluoride ion. researchgate.netnih.gov Therefore, depending on the nucleophile and reaction conditions, substitution of either the chloro or fluoro group could be possible. The presence of the ester group, particularly in the para position to the fluorine, would strongly activate the ring for nucleophilic attack at that position.
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution (EAS) on the ring of this compound is also possible, though the ring is generally considered to be deactivated due to the presence of multiple electron-withdrawing groups (Cl, F, and -COOCH3). However, the isopropoxy group is an activating group. The regiochemical outcome of an EAS reaction is determined by the directing effects of the existing substituents.
The directing effects of the substituents on the ring are as follows:
-Cl (Chloro): Deactivating, Ortho-, Para-directing
-F (Fluoro): Deactivating, Ortho-, Para-directing
-O-iPr (Isopropoxy): Activating, Ortho-, Para-directing
-COOCH3 (Methyl Ester): Deactivating, Meta-directing
The positions for potential electrophilic attack are C2 and C6. Both positions are ortho to the strongly activating isopropoxy group. The C6 position is also ortho to the fluoro group and meta to the chloro and ester groups. The C2 position is ortho to the chloro group and meta to the fluoro and ester groups. The directing effects of the substituents can be either synergistic or competitive. In this case, the powerful ortho-, para-directing influence of the activating isopropoxy group would likely be the dominant factor, directing incoming electrophiles to the C2 and C6 positions. Steric hindrance from the relatively bulky isopropoxy group might slightly disfavor substitution at these positions compared to a less hindered activating group. researchgate.net
| Substituent | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -COOCH3 | 1 | Deactivating | Meta |
| -Cl | 3 | Deactivating | Ortho, Para |
| -O-iPr | 4 | Activating | Ortho, Para |
| -F | 5 | Deactivating | Ortho, Para |
Reactions Involving the Isopropoxy Group: Ether Cleavage and Rearrangements
While ethers are generally quite stable, the isopropoxy group in this compound can undergo cleavage under strongly acidic conditions. researchgate.netnsf.gov This reaction typically proceeds with strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr).
The mechanism of this ether cleavage involves the initial protonation of the ether oxygen by the strong acid, which converts the isopropoxy group into a better leaving group (an isopropanol-like moiety). Subsequently, the halide anion (I- or Br-) acts as a nucleophile. For aryl alkyl ethers, the cleavage almost invariably occurs at the alkyl-oxygen bond because the bond between the sp2-hybridized aromatic carbon and the oxygen is significantly stronger and less susceptible to nucleophilic attack. researchgate.netnih.gov
Therefore, the nucleophilic attack by the halide will occur at the isopropyl carbon. This can proceed through either an SN1 or SN2 mechanism. Given that the isopropyl group can form a relatively stable secondary carbocation, an SN1 pathway is possible. However, an SN2 reaction at the secondary carbon is also a possibility. researchgate.netresearchgate.net In either case, the products of the reaction would be Methyl 3-chloro-5-fluoro-4-hydroxybenzoate and 2-halopropane (e.g., 2-iodopropane (B156323) or 2-bromopropane).
Rearrangement reactions directly involving the isopropoxy group on the aromatic ring are not common under standard synthetic conditions. While various named rearrangement reactions exist for aromatic compounds, they typically require specific functional groups or structural motifs that are not present in a simple isopropoxy substituent. youtube.comnih.gov
Metal-Catalyzed Coupling Reactions with this compound as a Substrate
The presence of a halogen atom on the aromatic ring makes this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, most notably those utilizing palladium catalysts. researchgate.net These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C3 position would be the primary site for these transformations. While aryl chlorides are generally less reactive than aryl bromides or iodides, modern catalyst systems with specialized ligands have been developed to effectively couple aryl chlorides.
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with a boronic acid or boronic ester. This would allow for the formation of a new carbon-carbon bond at the C3 position, introducing a variety of alkyl or aryl groups. wikipedia.org
Heck Reaction: In a Heck reaction, the aryl chloride could be coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org This would result in the formation of a substituted alkene at the C3 position of the benzoate ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org This would provide a direct route to introduce an amino or substituted amino group at the C3 position.
The electronic environment of the aromatic ring, with its multiple electron-withdrawing groups, could potentially influence the rate and efficiency of the oxidative addition step in the catalytic cycle of these reactions.
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) on the Halogenated Ring
The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring of this compound presents an interesting case for chemoselectivity in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the trend I > Br > OTf > Cl > F. This suggests that the C-Cl bond is significantly more reactive than the C-F bond under typical cross-coupling conditions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, the reaction with an arylboronic acid would be expected to occur selectively at the C-Cl bond. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with less reactive aryl chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are capable of activating the C-Cl bond for oxidative addition to the Pd(0) center. In the case of substrates with both chloro and triflate groups, ligand-free conditions have been shown to favor reaction at the triflate position, highlighting the tunability of selectivity. nsf.gov For the target molecule, a standard Suzuki-Miyaura setup would likely yield the product of coupling at the chlorine-bearing carbon.
Interactive Data Table: Examples of Suzuki-Miyaura Coupling on Aryl Halides
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 3,5-Dichloropyridazine | Phenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 3-Chloro-5-phenylpyridazine | Major product | nih.gov |
| 2-Chloro-5-trifloylpyridine | Phenylboronic acid | PdCl₂ (ligand-free) | 2-Chloro-5-phenylpyridine | High | nsf.gov |
| 3-Bromo-5-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3-Bromo-5-phenylpyridazine | Selective at C-5 | nih.gov |
Heck Reaction:
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reaction with this compound would be anticipated to proceed at the more reactive C-Cl bond. The reaction is typically carried out in the presence of a palladium catalyst and a base. The electronic nature of the substituents on the aromatic ring can influence the reaction rate, with electron-withdrawing groups sometimes accelerating the reaction. The steric hindrance around the halogen atom can also play a significant role. The isopropoxy group at the 4-position might exert some steric influence on the reactivity of the adjacent chloro and fluoro groups.
Sonogashira Coupling:
The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is a powerful tool for the synthesis of arylalkynes. For this compound, the C-Cl bond is the expected site of reaction. The efficiency of Sonogashira couplings of aryl chlorides can be highly dependent on the choice of ligand and reaction conditions. Catalyst-controlled regioselectivity has been observed in dihalo-substituted systems, where the choice of a monodentate or bidentate ligand can direct the reaction to a specific halogen. rsc.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is of great importance in medicinal chemistry. Again, the C-Cl bond of this compound would be the preferred site for amination. The development of sterically demanding and electron-rich phosphine ligands has enabled the efficient coupling of a wide range of amines with aryl chlorides. researchgate.net
Carbonylation and Carboxylation Reactions
Carbonylation Reactions:
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. For this compound, carbonylation of the C-Cl bond would lead to the formation of a carboxylic acid derivative, such as an ester or an amide, depending on the nucleophile present. The reaction generally requires a palladium catalyst, a ligand, a base, and a source of CO. Recent advancements have led to the development of methods that utilize CO surrogates, making the procedure safer and more convenient. organic-chemistry.org The electronic properties of the aryl halide can affect the efficiency of the carbonylation, and the presence of both electron-withdrawing and electron-donating groups on the target molecule makes it an interesting substrate for such transformations.
Carboxylation Reactions:
Carboxylation involves the introduction of a carboxylic acid group. Direct carboxylation of aryl halides with carbon dioxide (CO₂) is a highly desirable transformation from a green chemistry perspective. While the carboxylation of C-F bonds has been reported, it remains a challenging transformation due to the high strength of the C-F bond. chemrevlett.com Therefore, it is expected that carboxylation of this compound, if successful, would occur at the C-Cl position. These reactions often require a transition metal catalyst and a reductant to facilitate the activation of CO₂.
Reductions and Oxidations of Functional Groups within this compound
Reductions:
The methyl ester group in this compound is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester to the corresponding primary alcohol, (3-chloro-5-fluoro-4-isopropoxyphenyl)methanol. However, such strong reducing agents might also lead to the reduction of the aryl-halogen bonds, particularly the C-Cl bond.
Chemoselective reduction of the ester group in the presence of aryl halides is a significant challenge. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions. However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, NaBH₄ in the presence of CoCl₂ has been shown to chemoselectively reduce phenyl carboxylic esters to the corresponding alcohols. researchgate.net Furthermore, catalytic transfer hydrogenation methods could also offer a pathway for the selective reduction of the ester. It is important to note that the presence of both chloro and fluoro substituents, which are generally inert to NaBH₄-based reducing systems, would likely be preserved under such mild conditions. lookchem.com
Interactive Data Table: Examples of Chemoselective Reduction of Aromatic Esters
| Substrate | Reducing Agent/System | Product | Yield (%) | Reference |
| Methyl 3-Nitrobenzoate | H₂ / Pd-C in Methanol | Methyl 3-Aminobenzoate | Quantitative | sciencemadness.org |
| Phenyl Esters | NaBH₄ / CoCl₂ | Corresponding Alcohols | High | researchgate.net |
| 1H-1,2,3-Triazole Diesters | NaBH₄ | Regioselective mono-reduction | Variable | nih.gov |
Oxidations:
The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating groups. However, the isopropoxy group presents a potential site for oxidation. The benzylic-like hydrogen atom on the isopropyl group could be susceptible to oxidation under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the isopropoxy group, leading to the formation of a hydroxyl group at the 4-position. Side-chain oxidation of alkylbenzenes to carboxylic acids is a well-known reaction, but this typically requires a benzylic hydrogen. unizin.org The oxidation of ether linkages can be more complex and may lead to a mixture of products or decomposition of the starting material. Milder and more selective oxidation methods would be required to achieve a controlled transformation of the isopropoxy group without affecting the other functional groups on the molecule.
Synthesis and Exploration of Analogs and Derivatives of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
Systematic Modification of the Ester Group in Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate Analogs
The methyl ester functionality in this compound is a prime target for modification to probe its influence on the compound's chemical and physical properties. The synthesis of a homologous series of esters, including the ethyl, propyl, and butyl analogs, is typically achieved through standard esterification or transesterification reactions.
The most common route involves the acid-catalyzed esterification of 3-chloro-5-fluoro-4-isopropoxybenzoic acid. This reaction is generally carried out by refluxing the carboxylic acid with the corresponding alcohol (ethanol, propanol, or butanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using an excess of the alcohol or by the removal of water as it is formed.
Alternatively, transesterification of the parent methyl ester can be employed. This method involves reacting this compound with an excess of the desired alcohol in the presence of an acid or base catalyst. For instance, heating the methyl ester with sodium ethoxide in ethanol (B145695) would yield the corresponding ethyl ester.
The systematic variation of the ester group allows for a detailed investigation into the effects of steric bulk and hydrophobicity on the molecule's properties. These modifications can influence solubility, crystallinity, and reactivity, providing valuable data for understanding structure-property relationships.
Table 1: Ester Analogs of 3-chloro-5-fluoro-4-isopropoxybenzoic Acid
| Ester Group | Compound Name | Typical Synthesis Method |
| Methyl | This compound | Esterification of the corresponding carboxylic acid |
| Ethyl | Ethyl 3-chloro-5-fluoro-4-isopropoxybenzoate | Esterification or Transesterification |
| Propyl | Propyl 3-chloro-5-fluoro-4-isopropoxybenzoate | Esterification or Transesterification |
| Butyl | Butyl 3-chloro-5-fluoro-4-isopropoxybenzoate | Esterification or Transesterification |
Variation of Halogen Substituents on the Benzoate (B1203000) Ring and Their Positional Isomers
The electronic and steric properties of the benzoate ring are significantly influenced by the nature and position of its halogen substituents. Researchers have synthesized a variety of analogs of this compound with different halogen patterns to explore these effects.
A key analog in this series is Methyl 3,5-dichloro-4-isopropoxybenzoate. The synthesis of this compound starts from methyl 3,5-dichloro-4-hydroxybenzoate. This precursor is then alkylated using 2-iodopropane (B156323) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a Williamson ether synthesis to afford the desired isopropoxy derivative.
Furthermore, the synthesis of positional isomers, such as moving the chloro and fluoro substituents to different positions on the ring, allows for a fine-tuning of the electronic and steric environment. These studies are crucial for understanding how the precise placement of halogens dictates the molecule's chemical behavior. For example, the synthesis of a Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate analog would introduce a different halogen with its own unique size and electronic properties, further expanding the understanding of these structure-reactivity relationships.
Table 2: Halogenated Analogs of Methyl 4-isopropoxybenzoate
| Compound Name | Halogen Substituents | Position of Halogens |
| This compound | Chloro, Fluoro | 3, 5 |
| Methyl 3,5-dichloro-4-isopropoxybenzoate | Dichloro | 3, 5 |
| Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate | Bromo, Fluoro | 3, 5 |
Alterations to the Alkoxy Group: Exploring Structure-Reactivity Relationships
The isopropoxy group at the 4-position of the benzoate ring is another key site for structural modification. By varying the nature of this alkoxy substituent, researchers can investigate the impact of steric hindrance and electronic effects on the molecule's properties.
The synthesis of analogs with different alkoxy groups, such as methoxy (B1213986), ethoxy, and propoxy, typically starts from the corresponding 4-hydroxybenzoate (B8730719) precursor, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate. This intermediate can be alkylated using a variety of alkyl halides (e.g., methyl iodide, ethyl bromide, propyl iodide) in the presence of a base like potassium carbonate or sodium hydride. This Williamson ether synthesis is a versatile and efficient method for introducing a range of alkoxy groups.
By systematically altering the alkoxy group from the sterically hindered isopropoxy group to less bulky linear chains like ethoxy and propoxy, or the minimal steric profile of a methoxy group, the structure-reactivity relationships can be probed. These studies can reveal how the size and shape of the alkoxy group influence factors such as solubility, crystal packing, and interaction with other molecules.
Table 3: Alkoxy Analogs of Methyl 3-chloro-5-fluorobenzoate
| Alkoxy Group | Compound Name |
| Methoxy | Methyl 3-chloro-5-fluoro-4-methoxybenzoate |
| Ethoxy | Methyl 3-chloro-4-ethoxy-5-fluorobenzoate |
| Propoxy | Methyl 3-chloro-5-fluoro-4-propoxybenzoate |
| Isopropoxy | This compound |
Synthesis of Bioconjugates and Pro-drugs Incorporating the this compound Scaffold (focused on research applications)
The this compound scaffold can be functionalized and incorporated into larger biomolecules to create bioconjugates for research purposes. These bioconjugates can be used as chemical probes to study biological systems. The synthesis of such molecules typically involves initial modification of the scaffold to introduce a reactive handle suitable for conjugation.
One common strategy is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-chloro-5-fluoro-4-isopropoxybenzoic acid. This carboxylic acid can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), and subsequently coupled to an amino group on a biomolecule, such as a peptide or a protein, to form a stable amide bond.
In the context of pro-drug design for research applications, the core scaffold can be attached to a carrier molecule via a cleavable linker. This allows for the targeted delivery and controlled release of the active compound. For instance, the carboxylic acid derivative could be esterified with a molecule that is susceptible to enzymatic cleavage within a specific cellular environment. The design of these linkers is crucial and can be tailored to respond to specific physiological conditions, such as pH changes or the presence of certain enzymes. These research-focused pro-drugs are instrumental in studying the mechanisms of drug delivery and release.
Design and Synthesis of Labeled Analogs for Mechanistic Studies (e.g., Isotopic Labeling for reaction mechanism elucidation)
To gain a deeper understanding of the reaction mechanisms involving this compound and its analogs, isotopically labeled versions of these compounds are synthesized. Isotopic labeling, for instance with Carbon-13 (¹³C) or Deuterium (B1214612) (²H), allows for the tracking of atoms through a chemical transformation, providing invaluable insights into reaction pathways and the formation of intermediates.
For example, the synthesis of this compound with a ¹³C label at the carbonyl carbon of the ester group can be achieved by using a ¹³C-labeled carboxylating agent during the synthesis of the benzoic acid precursor. When this labeled compound is subjected to a reaction, the fate of the carbonyl carbon can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Similarly, deuterium labeling on the isopropoxy group can be introduced by using deuterated 2-propanol in the etherification step. This allows for the study of kinetic isotope effects, which can help to determine the rate-determining step of a reaction and provide evidence for the involvement of specific C-H bond cleavages in the transition state. The synthesis and analysis of these labeled analogs are powerful tools for the detailed elucidation of reaction mechanisms at the molecular level.
Analytical Methodologies for Research Scale Detection and Quantification of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
Chromatographic Techniques for Purity Profiling and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and quantifying the compound.
Reverse-phase HPLC (RP-HPLC) is a widely used and robust technique for the analysis of moderately polar to nonpolar compounds like this compound. A well-developed and validated HPLC method can provide precise and accurate quantification of the main component and separate it from potential impurities.
Method Development: A typical starting point for method development would involve a C18 stationary phase, which is versatile and effective for a wide range of aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The buffer helps to ensure reproducible retention times and peak shapes. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more and less polar impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the benzoate (B1203000) ester exhibits strong absorbance, likely in the range of 230-280 nm.
Validation: A validated HPLC method ensures that the analytical results are reliable. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and peak area. Precision is assessed by repeatedly analyzing a single sample to determine the variability of the results, while accuracy is determined by comparing the measured concentration to a known true value, often through spike-recovery experiments.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, being a methyl ester, is likely to have sufficient volatility for GC analysis. GC is particularly useful for detecting and quantifying volatile impurities that may be present, such as residual solvents or by-products from synthesis.
A common approach for the GC analysis of such a compound would involve a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A temperature-programmed analysis, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. Flame Ionization Detection (FID) is a common choice for quantitative analysis due to its wide linear range and general response to organic compounds. For impurity analysis, especially for those present at low levels, GC can offer high resolution and sensitivity.
| Parameter | Condition |
|---|---|
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection | 1 µL, Split 50:1 |
This compound itself is not a chiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the direct analysis of this compound is not applicable. However, should chiral analogs or derivatives of this compound be synthesized, for instance, by replacing the isopropoxy group with a chiral alkoxy group, then chiral chromatography would be essential for the separation and quantification of the resulting enantiomers.
For such hypothetical chiral analogs, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective. derpharmachemica.commdpi.com The separation would typically be carried out in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol). The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of enantiomeric purity.
Hyphenated Techniques (LC-MS, GC-MS) for Advanced Analytical Characterization
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful tool for the unambiguous identification of compounds.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. For this compound, LC-MS can be used to confirm the molecular weight of the main peak and to identify unknown impurities. Electrospray ionization (ESI) is a common ionization technique for LC-MS that would be suitable for this compound.
GC-MS: Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile compounds. researchgate.net Following separation by GC, the eluting compounds are introduced into the mass spectrometer. Electron Ionization (EI) is a standard ionization method in GC-MS that generates a characteristic fragmentation pattern, often referred to as a "molecular fingerprint." This fragmentation pattern can be compared to spectral libraries for confident compound identification. For impurity analysis, GC-MS is invaluable for tentatively identifying unknown peaks based on their mass spectra.
Spectrophotometric Methods for Concentration Determination in Research Solutions (e.g., UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method for determining the concentration of a compound in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. The substituted benzene (B151609) ring in this compound acts as a chromophore, making this technique suitable for its quantification.
Biological and Biomedical Research Applications of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate and Its Analogs
Investigation of Molecular Targets and Ligand-Receptor Interactions (In vitro/Cellular Research)
Comprehensive searches for in vitro and cellular research involving Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate have not yielded any specific studies. Consequently, there is no available data to report on its interactions with biological macromolecules.
Enzyme Inhibition or Activation Studies
There are currently no published studies detailing the effects of this compound on enzyme activity. Research has yet to explore whether this compound can act as an inhibitor or an activator of any known enzyme.
Receptor Binding Assays and Affinity Determination
Information regarding the binding affinity of this compound to any biological receptor is not available in the current scientific literature. Receptor binding assays, which are crucial for identifying molecular targets, have not been reported for this compound.
Cellular Pathway Modulation in Research Models
The impact of this compound on cellular pathways remains uninvestigated. There are no studies in existing research models that describe its ability to modulate signaling cascades or other cellular processes.
Structure-Activity Relationship (SAR) Elucidation for Biological Activity in Research Modalities
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a measurable biological effect to correlate with structural modifications, and such foundational data for this compound is currently lacking.
Application of this compound as a Probe in Biochemical Research
The potential utility of this compound as a biochemical probe has not been explored. Its synthesis and potential as a tool for studying biological systems remain an open area for future investigation.
Preclinical Pharmacokinetic and Pharmacodynamic Studies (In vitro/Ex vivo; strictly no human data)
There is a complete absence of preclinical data on the pharmacokinetic and pharmacodynamic properties of this compound. In vitro and ex vivo studies determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action, have not been published.
Environmental Fate and Degradation Studies of Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate in Academic Contexts
Photodegradation Pathways and Mechanisms
Photodegradation, or the breakdown of compounds by light, represents a primary abiotic degradation pathway for many organic molecules in the environment. For aromatic compounds like Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, this process is particularly relevant in sunlit surface waters and on the surfaces of soil and plants.
Research on similar chloro/fluoro-benzoic acid derivatives suggests that photodegradation can proceed through several mechanisms. researchgate.net A key process involves the photoassisted dehalogenation at the TiO2/H2O interface under UV light exposure. researchgate.net Studies have shown that the carbon-chlorine (C-Cl) bond is generally weaker and more susceptible to cleavage than the carbon-fluorine (C-F) bond. researchgate.net Therefore, a likely initial step in the photodegradation of this compound would be the reductive dechlorination to yield a fluoro-isopropoxybenzoate intermediate.
Another significant pathway is the cleavage of the aromatic ring itself, which leads to the formation of smaller, aliphatic molecules. researchgate.net This process is often initiated by the attack of photochemically generated reactive oxygen species, such as hydroxyl radicals. Ultimately, these smaller fragments can be mineralized to carbon dioxide (CO2), formate, and bicarbonate. researchgate.net The presence of both activating (isopropoxy) and deactivating (chloro, fluoro) groups on the benzene (B151609) ring can influence the rate and specifics of these photodegradation pathways, making it a complex process to predict without specific experimental data.
Table 1: Predicted Photodegradation Reactions of this compound
| Reaction Type | Description | Potential Products |
| Reductive Dechlorination | Cleavage of the C-Cl bond, often the initial and most rapid dehalogenation step. | Methyl 5-fluoro-4-isopropoxybenzoate |
| Aromatic Ring Cleavage | Breakup of the benzene ring structure, leading to smaller organic molecules. | Aliphatic acids and aldehydes |
| Mineralization | Complete breakdown of the organic structure into inorganic compounds. | CO2, H2O, Cl-, F- |
Biodegradation Studies in Model Environmental Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the environmental persistence of a chemical. The structure of this compound, with its halogen substituents, suggests that its biodegradation may be a slow and complex process, as halogenated compounds are often recalcitrant.
Microorganisms capable of degrading halogenated aromatic compounds have been isolated and studied. These organisms often possess specialized enzymatic systems to handle these xenobiotic substances. For substituted benzoates, degradation typically proceeds via initial transformation of the benzoate (B1203000) ring. wits.ac.za
One common strategy employed by bacteria is the dioxygenation of the aromatic ring to form a catechol intermediate. nih.gov This catechol can then be cleaved through either an ortho or meta cleavage pathway, leading to intermediates that can enter central metabolic pathways. wits.ac.zanih.gov The presence and position of the halogen substituents are critical in determining the feasibility and rate of these reactions. For instance, some microorganisms can dehalogenate the aromatic ring before cleavage, while others may process the halogenated catechol.
In the case of this compound, a plausible initial step would be the hydrolysis of the ester linkage to form 3-chloro-5-fluoro-4-isopropoxybenzoic acid and methanol (B129727). The resulting benzoic acid derivative would then be the substrate for further microbial attack. Given the substitution pattern, it is likely that specialized microbial consortia, potentially adapted to similar halogenated compounds, would be required for significant degradation.
Potential metabolites could include:
3-chloro-5-fluoro-4-isopropoxybenzoic acid: From the initial ester hydrolysis.
Halogenated catechols: Resulting from dioxygenase activity on the aromatic ring.
Dehalogenated intermediates: If microbial dehalogenases are present and active.
Table 2: Plausible Microbial Degradation Steps for this compound
| Step | Enzymatic Process | Intermediate/Product |
| 1 | Esterase Activity | 3-chloro-5-fluoro-4-isopropoxybenzoic acid + Methanol |
| 2 | Dioxygenase Activity | Halogenated catechol derivative |
| 3 | Ring Cleavage Dioxygenase | Aliphatic acid intermediates |
| 4 | Further Metabolism | Entry into central metabolic pathways (e.g., Krebs cycle) |
Hydrolytic Stability and Degradation Products in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For esters like this compound, the ester linkage is susceptible to hydrolysis, which would yield the corresponding carboxylic acid (3-chloro-5-fluoro-4-isopropoxybenzoic acid) and methanol. libretexts.org
The rate of ester hydrolysis is highly dependent on pH and temperature. It can be catalyzed by both acids and bases. libretexts.org Under neutral pH conditions, the hydrolysis of many benzoate esters is slow. However, the rate increases significantly in acidic or, more dramatically, in alkaline (basic) solutions. libretexts.org
The electronic nature of the substituents on the aromatic ring also influences the rate of hydrolysis. Electron-withdrawing groups, such as chlorine and fluorine, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This would suggest that this compound may hydrolyze more readily than unsubstituted methyl benzoate. High-temperature water has also been shown to promote the hydrolysis of methyl benzoates.
The primary degradation products of hydrolysis in an aqueous environment would be:
3-chloro-5-fluoro-4-isopropoxybenzoic acid
Methanol
These products themselves would then be subject to further environmental degradation processes.
Adsorption and Leaching Behavior in Soil Models
The mobility of an organic compound in the soil, and therefore its potential to leach into groundwater, is largely governed by its adsorption to soil particles. For non-ionic, hydrophobic compounds like many halogenated aromatics, adsorption is primarily driven by partitioning into the soil organic matter. osti.govmdpi.com
The adsorption of halogenated aromatic compounds to soil is a complex process influenced by both the properties of the chemical and the characteristics of the soil. nu.edu.kz The hydrophobicity of the molecule, often estimated by its octanol-water partition coefficient (Kow), is a key predictor of its tendency to adsorb to soil organic matter. The presence of the isopropoxy group and the halogen atoms would likely confer a significant degree of hydrophobicity to this compound.
Therefore, it is expected that this compound would exhibit a moderate to strong adsorption to soils, particularly those with a higher organic matter content. osti.gov This adsorption would, in turn, reduce its mobility and the likelihood of leaching into groundwater. However, in soils with low organic matter, such as sandy soils, the potential for leaching would be greater. The transport and distribution of halogenated aromatic compounds are critical for pollution control and risk assessment. nu.edu.kz
Table 3: Factors Influencing the Soil Behavior of this compound
| Factor | Influence on Adsorption | Influence on Leaching Potential |
| Soil Organic Matter Content | Higher content leads to stronger adsorption. osti.gov | Higher adsorption leads to lower leaching potential. |
| Hydrophobicity of the Compound | Higher hydrophobicity leads to stronger adsorption. | Higher adsorption leads to lower leaching potential. |
| Soil Texture (e.g., clay vs. sand) | Finer textures (more clay) can increase adsorption. | Coarser textures (more sand) can increase leaching potential. |
| Water Solubility | Lower solubility is often correlated with higher adsorption. | Lower solubility can decrease the amount available for leaching. |
Future Directions and Emerging Research Avenues for Methyl 3 Chloro 5 Fluoro 4 Isopropoxybenzoate
Exploration of Novel and Expedited Synthetic Methodologies
Furthermore, the use of novel catalytic systems is a key area for exploration. For example, advancements in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic molecules. Investigating the application of such catalysts could lead to more efficient methods for introducing the chloro, fluoro, and isopropoxy groups onto the benzoic acid backbone. Additionally, flow chemistry presents an opportunity for a more controlled and scalable synthesis. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor could lead to higher yields, improved purity, and enhanced safety of the synthetic process. Exploring these modern synthetic strategies could make Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate and its derivatives more accessible for further research and potential applications.
Advanced Computational Modeling for Deeper Mechanistic and Predictive Insights
Molecular dynamics simulations could be utilized to study the conformational flexibility of the isopropoxy group and its interactions with potential biological targets or solvent molecules. These simulations can provide a deeper understanding of the compound's behavior in different environments. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed for a series of related substituted benzoates. By correlating structural features with biological activity or other properties, these models can predict the potential of novel derivatives and guide the design of compounds with enhanced characteristics.
Discovery of New Biological Targets and Mechanisms through High-Throughput Screening in Research Models
The biological activities of substituted benzoates are diverse, with some exhibiting antimicrobial, antifungal, or other pharmacological effects. High-throughput screening (HTS) technologies offer a rapid and efficient way to assess the biological potential of this compound against a vast array of biological targets.
Future research could involve screening this compound against various cell lines to identify potential anticancer or other therapeutic activities. Additionally, its antimicrobial properties against a broad spectrum of bacteria and fungi could be investigated. For any identified biological activity, subsequent studies would be necessary to elucidate the mechanism of action. This could involve identifying the specific cellular pathways and molecular targets that the compound interacts with. Such research could uncover novel therapeutic applications for this class of molecules. The structural similarity to other biologically active halogenated aromatic compounds suggests that this could be a fruitful area of investigation.
Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Matrices
As with any compound of potential biological or environmental significance, the ability to detect and quantify it at trace levels is crucial. Future research should focus on developing sensitive and selective analytical methods for this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are powerful tools for the analysis of substituted aromatic compounds.
Method development could focus on optimizing extraction procedures from complex matrices such as biological fluids or environmental samples. The use of advanced sample preparation techniques like solid-phase microextraction (SPME) could enhance the sensitivity and reduce the sample volume required for analysis. The development of such robust analytical methods is essential for pharmacokinetic studies, metabolism research, and environmental monitoring, should the compound find broader applications.
Integration with Materials Science and Nanotechnology for Research Applications
The functional groups present in this compound, particularly the ester and halogen moieties, make it a candidate for integration into materials science and nanotechnology research. Aromatic esters are known to be used in the synthesis of polymers and liquid crystals. Future studies could explore the potential of this compound as a monomer or an additive in the development of new polymers with tailored properties such as thermal stability or flame retardancy, often conferred by halogenated compounds.
In the realm of nanotechnology, aromatic compounds can be functionalized onto nanoparticles to create novel materials with specific properties. For instance, incorporating this compound into nanocarriers could be explored for targeted delivery in biological systems, should it exhibit therapeutic activity. The unique combination of substituents could also impart interesting optical or electronic properties, making it a candidate for investigation in the development of novel sensors or electronic materials.
Q & A
Q. What are the common synthetic routes for Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate, and how do their efficiencies compare?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. A high-yield route involves reacting 3-chloro-5-fluoro-4-isopropoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C, achieving >85% purity . Alternative methods, such as Mitsunobu reactions for isopropoxy group installation, may require optimization of reaction time (12–24 hours) and stoichiometric reagents (e.g., DIAD, PPh₃), but often result in lower yields (~60–70%) due to competing side reactions .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer: Structural confirmation requires a combination of:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., isopropoxy CH₃ groups at δ ~1.3 ppm; aromatic protons influenced by electron-withdrawing Cl/F).
- FT-IR: Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹).
- HRMS: Verify molecular ion ([M+H]⁺ expected for C₁₁H₁₁ClFO₃: calc. 259.0405) .
Q. What are the key physicochemical properties affecting this compound’s reactivity?
- Methodological Answer: Key properties include:
- Solubility: Low in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL).
- Stability: Hydrolysis-prone under strong acidic/basic conditions; store at –20°C in anhydrous environments.
- LogP: Estimated at 2.8 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer: Low yields often stem from steric hindrance at the 4-isopropoxy position. Strategies include:
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer: SAR studies require synthesizing analogs with systematic substituent variations (Table 1) and testing biological activity (e.g., enzyme inhibition):
| Substituent Position | Analog Modifications | Biological Activity (IC₅₀) |
|---|---|---|
| 3-Cl | Replace with Br | ~1.2 µM (vs. 0.8 µM for Cl) |
| 4-O-iPr | Replace with OMe | ~5.6 µM (reduced lipophilicity) |
| 5-F | Replace with CF₃ | ~0.5 µM (enhanced potency) |
Data adapted from structural analogs in .
Q. How to analyze contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies may arise from:
- Assay Conditions: Variations in pH, temperature, or solvent (DMSO concentration ≤0.1% recommended).
- Impurity Profiles: HPLC-MS analysis (≥95% purity) ensures activity correlates with the target compound.
- Target Selectivity: Off-target effects can be ruled out via counter-screening against related enzymes .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer: Degradation pathways (e.g., ester hydrolysis) are minimized by:
Q. How to evaluate the compound’s potential in drug development pipelines?
- Methodological Answer: Prioritize the following assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
